Lauric acid

Catalog No.
S532575
CAS No.
143-07-7
M.F
C12H24O2
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauric acid

CAS Number

143-07-7

Product Name

Lauric acid

IUPAC Name

dodecanoic acid

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)

InChI Key

POULHZVOKOAJMA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(O)=O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether.
Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene
In water, 4.81 mg/L at 25 °C
0.00481 mg/mL
practically insoluble in water; soluble in alcohol, chloroform, ethe

Synonyms

dodecanoic acid, lauric acid, lauric acid, ammonium salt, lauric acid, barium and cadmium salt (4:1:1), lauric acid, calcium salt, lauric acid, lithium salt, lauric acid, magnesium salt, lauric acid, nickel(2+) salt, lauric acid, potassium salt, lauric acid, sodium salt, potassium laurate, sodium dodecanoate, sodium laurate

Canonical SMILES

CCCCCCCCCCCC(=O)O

Description

The exact mass of the compound Lauric acid is 200.1776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)4.81 mg/l (at 25 °c)0.00481 mg/ml at 25 °c1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether.slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzenein water, 4.81 mg/l at 25 °c0.00481 mg/mlpractically insoluble in water; soluble in alcohol, chloroform, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5026. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. It belongs to the ontological category of medium-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Properties

Lauric acid, a medium-chain fatty acid, has been a subject of scientific research due to its potential antimicrobial properties. Studies have shown it to be effective against various bacteria, viruses, and fungi [].

  • Antibacterial effects: Lauric acid disrupts the cell membranes of certain bacteria, particularly those with an envelope, leading to their death [, ]. Research suggests it may be useful against a broad spectrum of bacteria, including some pathogenic strains like Staphylococcus aureus and E. coli [].
  • Antiviral effects: Lauric acid might play a role in inactivating enveloped viruses, such as those causing influenza, herpes, and HIV []. It is believed to disrupt the viral envelope, preventing the virus from entering host cells.

Further research is needed to fully understand the mechanisms of lauric acid's antimicrobial activity and its effectiveness in vivo (within a living organism).

Potential Health Benefits

The antimicrobial properties of lauric acid have led to research on its potential health benefits. Some studies suggest it may contribute to:

  • Improved gut health: By targeting harmful bacteria in the gut, lauric acid might help maintain a healthy gut microbiome [].
  • Reduced risk of infections: Lauric acid's antiviral and antibacterial properties could potentially offer protection against various infections [].
  • Acne treatment: Studies indicate that lauric acid may have anti-inflammatory and antibacterial properties beneficial for acne management [].

However, more clinical trials are necessary to confirm these potential benefits and determine the optimal dosages for therapeutic use.

Other Research Areas

Lauric acid is being investigated for its potential applications in other areas, including:

  • Weight management: Some research suggests lauric acid may be converted into energy by the body rather than stored as fat, potentially aiding weight loss []. However, more studies are needed to confirm this effect.
  • Alzheimer's disease: Lauric acid might play a role in preventing the formation of amyloid beta plaques, which are associated with Alzheimer's disease. However, the research in this area is still preliminary [].

Lauric acid, systematically known as dodecanoic acid, is a saturated fatty acid characterized by a 12-carbon atom chain. It is typically found as a white, powdery solid with a faint odor reminiscent of bay oil or soap. Lauric acid is predominantly present in coconut oil and palm kernel oil, comprising about 49% and 46.5% of their fatty-acid content, respectively. It is also found in human breast milk (6.2% of total fat) and cow's milk (2.9%) . The salts and esters derived from lauric acid are referred to as laurates.

Typical of carboxylic acids:

  • Neutralization: It reacts with bases to form salts and water, releasing heat in the process.
  • Reactions with Metals: In aqueous solutions, lauric acid can react with active metals to produce hydrogen gas and metal salts.
  • Polymerization Initiation: Lauric acid can catalyze polymerization reactions due to its acidic nature .
  • Oxidation and Reduction: Like other organic compounds, it can be oxidized or reduced by strong agents, leading to diverse products .

Lauric acid exhibits notable biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects, making it beneficial in food preservation and health applications.
  • Induction of Apoptosis: Lauric acid can induce apoptosis in cancer cells while promoting the proliferation of normal cells by maintaining cellular redox homeostasis .
  • Effects on Lipoproteins: It increases high-density lipoprotein levels more than many other fatty acids, suggesting a favorable impact on cardiovascular health .

Lauric acid can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting lauric acid from plant oils such as coconut oil or palm kernel oil.
  • Chemical Synthesis: It can also be synthesized through the oxidation of dodecanol or by the hydrolysis of laurates .
  • Transesterification: This method involves reacting triglycerides with alcohols in the presence of a catalyst to produce glycerol and fatty acids, including lauric acid .

Lauric acid has diverse applications across various industries:

  • Cosmetics and Personal Care Products: It is widely used in soaps and cosmetics due to its emulsifying properties.
  • Food Industry: As a food additive, it serves as a flavoring agent and preservative.
  • Pharmaceuticals: Lauric acid is utilized in drug formulations due to its antimicrobial properties.
  • Industrial Uses: It acts as a precursor for producing surfactants and lubricants .

Research on lauric acid interactions indicates its potential in various therapeutic contexts:

  • Synergistic Effects with Other Compounds: Studies suggest that lauric acid may enhance the efficacy of certain antibiotics against resistant strains of bacteria .
  • Impact on Metabolism: Its interaction with metabolic pathways has implications for obesity management and metabolic syndrome treatment .

Lauric acid shares similarities with several other fatty acids but possesses unique characteristics that distinguish it:

CompoundCarbon Chain LengthSaturated/UnsaturatedKey Characteristics
Myristic Acid14SaturatedFound in nutmeg and palm oil; less abundant than lauric acid.
Palmitic Acid16SaturatedCommonly found in palm oil; higher melting point.
Stearic Acid18SaturatedPresent in animal fats; used in candle making.
Caprylic Acid8SaturatedFound in coconut oil; shorter chain length affects absorption.
Capric Acid10SaturatedAlso found in coconut oil; similar properties but shorter chain length.

Lauric acid's unique combination of medium-chain length, solubility properties, and biological activity sets it apart from these similar compounds, making it particularly beneficial for health applications while maintaining industrial utility .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999)
Liquid; Other Solid; NKRA; Pellets or Large Crystals; Liquid, Other Solid; Dry Powder
Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline]
Solid
white or faintly yellowish crystalline solid

Color/Form

Colorless needles
Needles from alcohol
White, crystalline powde

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

200.177630004 g/mol

Monoisotopic Mass

200.177630004 g/mol

Boiling Point

437 °F at 100 mmHg (NTP, 1992)
91.4 °C

Flash Point

235 °F (NTP, 1992)
[HSDB] 113 °C

Heavy Atom Count

14

Density

0.883 (USCG, 1999) - Less dense than water; will float
0.8679 g/cu cm at 50 °C

LogP

4.6
4.6 (LogP)
4.60
log Kow = 4.60

Odor

Characteristic, like oil of bay

Odor Threshold

Detection: 01 mg/cu m; recognition: 0.004-005 mg/cu m.

Decomposition

When heated to decomp it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

111 °F (NTP, 1992)
43.8 °C
MP: 48 °C
44 - 46 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1160N9NU9U

Related CAS

10124-65-9 (potassium salt)
14622-13-0 (lithium salt)
15337-60-7 (unspecified barium.cadmium salt)
2437-23-2 (ammonium salt)
4040-48-6 (magnesium salt)
4696-56-4 (calcium salt)
629-25-4 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 2666 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 2666 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 2628 of 2666 companies with hazard statement code(s):;
H315 (14.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (74.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Gly-Arg-Gly-Asp-Ser (GRGDS) was modified by conjugation to lauric acid (LA) to facilitate incorporation into the matrix of a poly(carbonate-urea)urethane (PCU) used in vascular bypass grafts. GRGDS and LA-GRGDS were synthesized using solid phase Fmoc chemistry and characterized by high performance liquid chromatography and Fourier transform infrared spectroscopy. LA-GRGDS was passively coated and incorporated as nanoparticle dispersion on the PCU films. Biocompatibility of the modified surfaces was investigated. Endothelial cells seeded on LA-GRGDS coated and incorporated PCU showed after 48 h and 72 hr a significant (p < 0.05) increase in metabolism compared with unmodified PCU. The platelet adhesion and hemolysis studies showed that the modification of PCU had no adverse effect. In conclusion, LA-conjugated RGD derivatives, such as LA-GRGDS, that permit solubility into solvents used in solvent casting methodologies should have wide applicability in polymer development for use in coronary, vascular, and dialysis bypass grafts, and furthermore scaffolds utilized for tissue regeneration and tissue engineering.
The objective of this study was to investigate the in vitro activities of lauric acid and myristylamine in combination with six antimicrobial agents against methicillin-resistant Staphylococcus aureus (MRSA). The combination effect of lipids and antimicrobial agents was evaluated by the checkerboard method to obtain a fractional inhibitory concentration (FIC) index. The effects of lauric acid + gentamicin (GM) and lauric acid + imipenem (IPM) combinations were synergistic against the clinical isolates in 12 combinations. An antagonistic FIC index was observed only with the myristylamine + GM combination. We investigated in detail the antimicrobial activity for two combinations that showed a synergistic effect. The cytotoxicity of lauric acid was not enhanced by the addition of GM and IPM. In time-kill studies, lauric acid + GM and lauric acid + IPM combinations at one-eighth of the minimum inhibitory concentration produced a bacteriostatic effect.
/VETERINARY ANIMALS/ Staphylococcus aureus causes a variety of human infections including toxic shock syndrome, osteomyelitis, and mastitis. Mastitis is a common disease in the dairy cow, and S. aureus has been found to be a major infectious organism causing mastitis. The objectives of this research were to determine which FA and esterified forms of FA were inhibitory to growth of S. aureus bacteria. FA as well as their mono-, di-, and triacylglycerol forms were tested for their ability to inhibit a human toxic shock syndrome clinical isolate (MN8) and two S. aureus clinical bovine mastitis isolates (305 and Novel). The seven most potent inhibitors across all strains tested by minimum inhibitory concentration analysis included lauric acid, glycerol monolaurate, capric acid, myristic acid, linoleic acid, cis-9, trans-11 conjugated linoleic acid, and trans-10, cis-12 conjugated linoleic acid. Some of these lipids were chosen for 48-hr growth curve analysis with a bovine mastitis S. aureus isolate (Novel) at doses of 0, 20, 50, and 100 microg/mL except myristic acid, which was tested at 0, 50, 100, and 200 microg/mL. The saturated FA (lauric, capric, myristic) and glycerol monolaurate behaved similarly and reduced overall growth. In contrast, the polyunsaturated FA (linoleic and cis-9, trans-11 conjugated linoleic acid) delayed the time to initiation of exponential growth in a dose-dependent fashion. The results suggest that lipids may be important in the control of S. aureus during an infection.

Pharmacology

Lauric Acid is a saturated medium-chain fatty acid with a 12-carbon backbone. Lauric acid is found naturally in various plant and animal fats and oils, and is a major component of coconut oil and palm kernel oil.

Mechanism of Action

It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, we demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. Hexanoic, heptanoic and octanoic acids dose-dependently induced neurite outgrowth of the cells: their maximal effects determined 2 days after addition to the culture medium were more marked than the effect of NGF. PC12 cells exposed to octanoic acid expressed increased levels of the neuronal marker beta-tubulin isotype III. Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. In contrast, the polyunsaturated fatty acid linoleic acid and short-chain fatty acids had only slight or almost no effects on neurite formation in the absence of NGF. The effect of octanoic acid was synergistic with or additive to the effects of NGF and dibutyryl cyclic AMP. Octanoic acid upregulated phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), critical signaling molecules in neuronal differentiation, but not phosphorylation of Akt, a signaling molecule downstream of phosphatidylinositol 3-kinase (PI3K). Moreover, growth of neurites induced by octanoic acid was potently inhibited by treatment of cells with the p38 MAPK inhibitor SB203580 and the ERK kinase inhibitor PD98059 but not inhibited and only slightly inhibited by the JNK inhibitor SP600125 and the PI3K inhibitor wortmannin, respectively. Taken together, our results indicate that MCFAs, including octanoic acid, induced neurite outgrowth of PC12 cells in the absence of NGF and suggest that the activation of p38 MAPK and ERK pathways is involved in this process.

Vapor Pressure

1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992)
1.6X10-5 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

143-07-7
203714-07-2
7632-48-6
8000-62-2

Absorption Distribution and Excretion

Fatty acids originating from adipose tissue stores are either bound to serum albumin or remain unesterified in the blood.
Oleic, palmitic, myristic, and stearic Acids are primarily transported via the lymphatic system, and lauric Acid is transported by the lymphatic and (as a free fatty acid) portal systems.
Proposed mechanisms for fatty acid uptake by different tissues range from passive diffusion to facilitated diffusion or a combination of both. Fatty acids taken up by the tissues can either be stored in the form of triglycerides (98% of which occurs in adipose tissue depots) or they can be oxidized for energy via the beta-oxidation and tricarboxylic acid cycle pathways of catabolism.

Metabolism Metabolites

Various hypolipidemic agents differentially induced microsomal drug-metabolizing enzymes. Clofibrate, clofibric acid, fenofibric acid and dulofibrate, which are mainly hypotriglyceridemic, increased the content in cytochromes p450 (77-185% over control), and especially cytochrome p452-dependent lauric acid 12-hydroxylation (5.6 to 8.4-fold increase). Bilirubin glucuronidation was 2.1 to 2.8-fold stimulated; epoxide hydrolase activity (benzo(a)pyrene-oxide) was only slightly increased by the drugs. By contrast, F1379, which lowers plasma cholesterol only, did not change cytochromes p450 content and slightly affected the 12-hydroxylation of lauric acid. It dramatically enhanced the epoxide hydrolase activity (7.6-fold), and increased (200%) the glucuronidation of planar group I substrates (4-nitrophenol, 4-methylumbelliferone, 1-naphthol). These effects were accompanied by a highly positive staining of gamma-glutamyltransferase in the liver characterized by a great number of intensively colored foci in the periportal and perilobular area of the tissue. Treatment of rats for three weeks with F1379 did not modify this typical profile in enzyme induction. Such continuous effect could reveal some biochemical changes of hepatocytes with important toxicological relevance. Compared to the parent compound, treatment of rats with two metabolites of F1379 led to a decrease in the induction potency on epoxide hydrolase and on the forms of UDP-glucuronosyltransferase; by contrast, the content in cytochromes p450 was increased.
Omega-oxidation of fatty acids was assessed in rats. Aspirin increased liver free fatty acids and increased the capacity for omega-oxidation three to sevenfold. Omega-oxidation of long chain substrate was stimulated to a greater degree than medium chain substrate and was apparent within one day of treatment, at serum aspirin concentrations below the therapeutic range in humans. The apparent Km for lauric acid was 0.9 mM and 12 mM for palmitate. Ninety seven of the total laurate omega-oxidative activity recovered was found in the microsomes, but 32% of palmitate omega-oxidative activity was present in the cytosol. Aspirin is a potent stimulator of omega-oxidation. There may be multiple enzymes for omega-oxidation with overlapping substrate specificity.
... CYP6A8 was produced in Saccharomyces cerevisiae and enzymatically characterized after catalytic activity was reconstituted with D. melanogaster P450 reductase and NADPH. Although several saturated or non-saturated fatty acids were not metabolized by CYP6A8, lauric acid (C12:0), a short-chain unsaturated fatty acid, was oxidized by CYP6A8 to produce 11-hydroxylauric acid with an apparent V(max) of 25 nmol/min/nmol P450. This is the first report showing that a member of the CYP6 family catalyzes the hydroxylation of lauric acid. ...
Lauric acid has known human metabolites that include 12-Hydroxylauric acid.

Wikipedia

Lauric_acid
Pentobarbital

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II
Plastics -> Other functions -> Emulsifier
Cosmetics -> Cleansing; Surfactant; Emulsifying

Methods of Manufacturing

Fractional distillation of mixed coconut or other acids.
Isolation from coconut oil; from arecanut fat; from Holoptelea integrifolia seed oil.
Produced from synthetic lauryl alcohol.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Services
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Dodecanoic acid: ACTIVE
Potassium salts of fatty acids are used as insecticides, acaricides, herbicides and algaecides. They are used to control a variety of insects and mosses, algae, lichens, liverworts and other weeds, in or on many food and feed crops, ornamental flower beds, house plants, trees, shrubs, walks and driveways, and on dogs, puppies and cats. /Fatty acid salts/

Analytic Laboratory Methods

Analyte: dodecanoic acid; matrix: food (butter, oil, margarine); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 425 nm (emission) and ultraviolet detection at 252 nm
Analyte: dodecanoic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 2.5 pmole
Analyte: dodecanoic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm
Analyte: dodecanoic acid; matrix: food (butter, margarine, orange juice); procedure: high-performance liquid chromatography with ultraviolet detection at 651 nm and with post-column ion-pair extraction and absorbance detection; limit of detection: 39 ng
Analyte: dodecanoic acid; matrix: food (butter, cheese, condensed milk, ice cream, milk, yogurt); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm; limit of detection: 0.5-2 pmole

Clinical Laboratory Methods

Analyte: dodecanoic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: dodecanoic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)
Analyte: dodecanoic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng
Analyte: dodecanoic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission): limit of detection: 10 fmole
For more Clinical Laboratory Methods (Complete) data for DODECANOIC ACID (13 total), please visit the HSDB record page.

Interactions

...the effect of lauric acid on transdermal penetration of phenazepam /was studied/ in vivo. It was found that treatment with lauric acid 3-fold increased the maximum anticonvulsive effect of phenazepam applied in a transdermal therapeutic system in comparison with the control. Study of the pharmacokinetics of phenazepam transdermal therapeutic system showed its higher bioavailability in the presence of lauric acid (f=0.9).
The effect of two fatty acids, oleic acid and lauric acid (dodecanoic acid), on the transport of the cationic drug naphazoline, neutral caffeine, and anionic sodium salicylate, across excised human skin was studied using Franz diffusion cells. Both acids increased the in vitro skin permeation of all penetrants. Oil/water partitioning data and rotating diffusion cell measurements, in the presence of the fatty acids, suggested that the enhanced flux of the cationic naphazoline could be accounted for by an increase in lipophilicity through ion pairing with the carboxylate anion of the acid. Both neutral caffeine and sodium salicylate were incapable of forming ion pairs; consequently, increases in skin permeability are also due to a disruption of the stratum corneum. This conclusion was further supported by increased transepidermal water loss, and increased in vivo skin permeation of the non ion-pairing methyl nicotinate at skin sites treated with the fatty acids.
The transdermal absorption of bupranolol was studied in vitro using a model membrane and human skin samples; the effects of oleic acid and dodecanoic acid (lauric acid) on bupranololabsorption were also evaluated. Bupranolol diffused through skin samples rapidly. The transfer of bupranolol across the model membrane was enhanced in the presence of oleic acid and dodecanoic acid. They did not, however, significantly enhance the transfer across human skin samples.
Cytochromes P450IVA1 and IVA3 display 72% amino acid sequence similarity and are expressed in livers of rats treated with the hypolipidemic drug clofibrate. The catalytic activities of IVA1 and IVA3 were examined by cDNA-directed expression using vaccinia virus. cDNA-expressed IVA1 and IVA3 had relative Mrs of 51,500 and 52,000, respectively, on SDS-polyacrylamide gels. Both enzymes displayed reduced, CO-bound absorption spectra with lambda max of 452.5 nm. IVA1 and IVA3 hydroxylated lauric acid at the omega and omega-1 positions with equivalent omega/omega-1 ratios of about 12.5. IVA1 had a substrate turnover of 21/min which was about fourfold higher than that of IVA3. The omega and omega-1 hydroxylation of palmitic acid was also catalyzed by these P450s with combined turnover numbers for both metabolites of 45/min or 18/min for IVA1 and IVA3, respectively. The omega/omega-1 oxidation ratio of IVA1 for palmitate was 1.25 which was almost fourfold higher than that obtained for IVA3. These enzymes also catalyzed omega oxidation of the physiologically important eicosanoids prostaglandins E1 and F2 alpha with turnover numbers of about one-tenth those calculated for fatty acid oxidations. No omega-1 hydroxy metabolites were produced. These studies indicate that the P450 enzymes IVA1 and IVA3 are able to catalyze the oxidations of both fatty acids and prostaglandins.
The influence of ciprofibrate, a potent oxyisobutyrate derivative, on several hepatic enzyme parameters was studied in five rat strains following a 14 day treatment period. Ciprofibrate dependent hepatomegaly was observed at two dose levels (2 and 20 mg/kg) in all rat strains examined. A 10 to 15-fold induction in the 12-hydroxylation of lauric acid with a less marked 1.5 to 5-fold induction of 11-hydroxylation was observed in treated animals. This dose-dependent increase in fatty acid hydroxylase activity was associated with a maximal 10-fold increase in the specific content of cytochrome p-450 IVA1 isoenzyme apoprotein, as assessed immunochemically using an ELISA technique. The activities of the cytochrome p-450 I (IA1 and IA2) and II (IIB1 and IIB2) families, as measured by ethoxyresorufin-O-deethylase and benzphetamine-N-demethylase activities respectively, were decreased on treatment. In the mitochondria, monoamine oxidase activity was significantly decreased at the higher dose level whereas alpha-glycerophosphate dehydrogenase activity was elevated. Total carnitine acetyltransferase activity (mitochondrial and peroxisomal) and peroxisomal beta-oxidation were markedly increased at both dose levels in all strains examined. Cytosolic glutathione peroxidase activity, measured using both t-butylhydroperoxide and hydrogen peroxide as substrates, was decreased on treatment to approximately 50% of the control value. In treated animals, a marked increase in mRNA levels coding for cytochrome p-450 IVA1 and the peroxisomal bifunctional protein of the fatty acid beta-oxidation spiral was observed. However, mRNA levels coding for glutathione peroxidase appeared unchanged following ciprofibrate administration, in contrast to the above-noted decrease of glutathione peroxidase enzyme activity. Taken collectively, our results have further substantiated a close association between the induction of microsomal cytochrome p-450 IVA1, peroxisomal beta-oxidation and total carnitine acetyltransferase activity in rat liver, and have performed a conceptual basis for the rationalization of the chronic toxicity of peroxisome proliferators in this species.

Dates

Modify: 2023-08-15

Immune-metabolic receptor GPR84 surrogate and endogenous agonists, 6-OAU and lauric acid, alter Brucella abortus 544 infection in both in vitro and in vivo systems

Alisha Wehdnesday Bernardo Reyes, Heejin Kim, Tran Xuan Ngoc Huy, Son Hai Vu, Trang Thi Nguyen, Chang Keun Kang, Wongi Min, Hu Jang Lee, John Hwa Lee, Suk Kim
PMID: 34245824   DOI: 10.1016/j.micpath.2021.105079

Abstract

Brucella abortus, one of the most important members of the genus Brucella responsible for human disease, is an intracellular pathogen capable of avoiding or interfering components of the host immune responses that are critical for its virulence. GPR84, on the other hand, is a seven-transmembrane GPCR involved in the inflammatory response and its induced expression was associated with B. abortus infection of RAW264.7 cells. Here we examined the effects of the reported GPR84 surrogate and endogenous agonists, namely 6-n-octylaminouracil (6-OAU) and lauric acid (LU), respectively in the progression of B. abortus infection in a cell and mouse models. The in vitro studies revealed the LU had bactericidal effect against Brucella starting at 24 h post-incubation. Adhesion of Brucella to RAW264.7 cells was attenuated in both 6-OAU and LU treatments. Brucella uptake was observed to be inhibited in a dose and time-dependent manner in 6-OAU but only at the highest non-cytotoxic concentration in LU-treated cells. However, survival of Brucella within the cells was reduced only in LU-treated cells. We also investigated the possible inhibitory effects of the agonist in other Gram-negative bacterium, Salmonella Typhimurium and we found that both adhesion and uptake were inhibited in 6-OAU treatment and only the intracellular survival for LU treatment. Furthermore, 6-OAU treatment reduced ERK phosphorylation and MCP-1 secretion during Brucella infection as well as reduced MALT1 protein expression and ROS production in cells without infection. LU treatment attenuated ERK and JNK phosphorylation, MCP-1 secretion and NO accumulation but increased ROS production during infection, and similar pattern with MALT1 protein expression. The in vivo studies showed that both treatments via oral route augmented resistance to Brucella infection but more pronounced with 6-AOU as observed with reduced bacterial proliferation in spleens and livers. At 7 d post-treatment and 14 d post-infection, 6-OAU-treated mice displayed reduced IFN-γ serum level. At 7 d post-infection, high serum level of MCP-1 was observed in both treatments with the addition of TNF-α in LU group. IL-6 was increased in both treatments at 14 d post-infection with higher TNF-α, MCP-1 and IL-10 in LU group. Taken together, 6-OAU and LU are potential candidates representing pharmaceutical strategy against brucellosis and possibly other intracellular pathogens or inflammatory diseases.


Functionalities of chitosan conjugated with lauric acid and l-carnitine and application of the modified chitosan in an oil-in-water emulsion

Tai-Ti Liu, Guan-Zhen Su, Tsung-Shi Yang
PMID: 33957325   DOI: 10.1016/j.foodchem.2021.129851

Abstract

The aim of this research was to conjugate chitosan (CT) with lauric acid (LA) and l-carnitine (CNT) to yield a product that is water-soluble at neutral pH and has surface, antimicrobial, and antioxidant activities. The resulting CT-LA-CNT is water-soluble at neutral pH, in contrast with CT and CT-LA, which require the aid of acid to become soluble. Concerning antimicrobial activity, for S. aureus, the minimum bactericidal concentration of CT was lower than those of CT-LA or CT-LA-CNT, while the three compounds exhibited similar bactericidal activity against E. coli. CT-LA-CNT was also used to study the oxidative stability of soybean oil in an oil-in-water (O/W) emulsion; sodium dodecyl sulfate (SDS) and Tween 80 and Span 80 (TS), an emulsifier mixture, were used as controls for comparison. The results showed that CT-LA-CNT was better than SDS and TS at protecting the lipid from oxidation.


Effects of proteins on the structure, physicochemical properties, and in vitro digestibility of wheat starch-lauric acid complexes under various cooking methods

Xuemin Kang, Wei Gao, Bin Wang, Bin Yu, Huayong Zhang, Bo Cui, A M Abd El-Aty
PMID: 33894257   DOI: 10.1016/j.ijbiomac.2021.04.126

Abstract

Herein, we investigated the effects of gluten proteins (Pr) on the structure, physicochemical properties, and in vitro digestibility of wheat starch-lauric acid (WS-LA) complexes under various cooking methods (steaming, boiling, and baking). There was no ternary complex formation between WS, LA, and Pr in the samples after different cooking methods. Scanning electron microscopy (SEM) and fluorescence microscopy showed variation in size, structure and distribution of WS-LA of WS-LA-Pr samples after cooking. An increase in the intensity of V-type diffraction peak and thermal stability was observed in steamed and baked samples, however, opposite trend was noticed in boiled sample. Additionally, a higher 1022/995 cm
absorbance ratio was noted in WS-LA-Pr sample treated with boiling than other cooking methods. Further, in vitro resistance to enzymatic hydrolysis was improved in samples treated with steaming and baking compared with boiled treated samples. In sum, this study may offer a thorough understanding on how these interactions take place during food processing, to optimize the production and development of new food products with desired microstructure and functionality features.


Effect of moist and dry-heat treatment processes on the structure, physicochemical properties, and in vitro digestibility of wheat starch-lauric acid complexes

Xuemin Kang, Wei Gao, Bin Wang, Bin Yu, Li Guo, Bo Cui, A M Abd El-Aty
PMID: 33647689   DOI: 10.1016/j.foodchem.2021.129303

Abstract

Herein, we investigated the impact of moist (steaming and boiling) and dry (baking and microwaving)-heat treatment processes on the structure and physicochemical properties of wheat starch (WS) supplemented with lauric acid (LA). Elemental composition analysis revealed the interplay between WS and LA. Scanning electron microscopy (SEM) and iodine staining revealed that lamellar crystalline structure of WS-LA complexes was improved after moist-heat treatment (relative to samples without any heat treatments); the finding which is at variance to dry-heat treatment process. Additionally, high resistance to thermal decomposition and a lower 1022/995 cm
absorbance ratio were observed in moist-heat treated WS-LA compared with dry-heat samples. Moreover, the V-type diffraction peak intensity and resistance to in vitro enzymatic hydrolysis of samples treated with moist-heat were increased to a greater extent than the dry-heat treated counterparts. In sum, this study would facilitate the application of functional starch-lipid complexes in food necessitated heat treatments.


Shexiang Tongxin dropping pill protects against sodium laurate-induced coronary microcirculatory dysfunction in rats

Huahua Liu, Jingjing Zhao, Sunlei Pan, Yeke Zhu, Guosheng Fu, Weiliang Tang, Fang Peng
PMID: 33522201   DOI: 10.19852/j.cnki.jtcm.2021.01.011

Abstract

To investigate the protective effects of Shexiang Tongxin dropping pill (, STDP) in a rat model of coronary microcirculatory dysfunction (CMD).
Sprague-Dawley rats were allocated randomly into four groups: sham, CMD model, STDP, and nicorandil. After 4 weeks of treatment, CMD was induced by injection of sodium laurate (0.2 mL, 2 g/L) into the left ventricle while obstructing the ascending aorta. Rats in the sham group underwent an identical surgical procedure but were administered physiological (0.9% ) saline (0.2 mL). Twenty-four hours after surgery, blood samples were collected for biochemical analyses and enzyme-linked immunosorbent assays. Heart tissues were removed for histopathology staining; apoptosis and inflammatory cytokines were examined by Western blotting.
The STDP group had a lower level of creatine kinase-myocardial band, lactate dehydrogenase, and cardiac troponin-I than that in the CMD model group. Infiltration of inflammatory cells, myocardial ischaemia, and microthrombosis were relieved in the STDP group compared with CMD model group. Levels of endothelin-1, nuclear factor-kappa B, tumour necrosis factor-α, interleukin-6, interleukin-1β, malondialdehyde, B-cell lymphoma (Bcl)-2-associated X protein, and caspase-3 were lower, and levels of nitric oxide, Bcl-2, and superoxide dismutase were higher, in the STDP group in comparison with the CMD model group.
STDP pretreatment improved the CMD induced by sodium laurate via anti-inflammatory, anti-apoptosis, and anti-oxidant mechanisms.


Growth Restriction of

Jian Wang, Xianfeng Hu, Chenglong Yang, Xiaomao Wu, Rongyu Li, Ming Li
PMID: 33802719   DOI: 10.3390/molecules26061667

Abstract

Plant diseases reduce crop yield and quality, hampering the development of agriculture. Fungicides, which restrict chemical synthesis in fungi, are the strongest controls for plant diseases. However, the harmful effects on the environment due to continued and uncontrolled utilization of fungicides have become a major challenge in recent years. Plant-sourced fungicides are a class of plant antibacterial substances or compounds that induce plant defenses. They can kill or inhibit the growth of target pathogens efficiently with no or low toxicity, they degrade readily, and do not prompt development of resistance, which has led to their widespread use. In this study, the growth inhibition effect of 24 plant-sourced ethanol extracts on rice sprigs was studied. Ethanol extract of gallnuts and cloves inhibited the growth of bacteria by up to 100%. Indoor toxicity measurement results showed that the gallnut and glove constituents inhibition reached 39.23 μg/mL and 18.82 μg/mL, respectively. Extract treated rice sprigs were dry and wrinkled. Gallnut caused intracellular swelling and breakage of mitochondria, disintegration of nuclei, aggregation of protoplasts, and complete degradation of organelles in hyphae and aggregation of cellular contents. Protection of
viability reached 46.8% for gallnut and 37.88% for clove in water emulsions of 1000 μg/mL gallnut and clove in the presence of 0.1% Tween 80. The protection by gallnut was significantly stronger than that of clove. The data could inform the choice of plant-sourced fungicides for the comprehensive treatment of rice sprig disease. The studied extract effectively protected rice sprigs and could be a suitable alternative to commercially available chemical fungicides. Further optimized field trials are needed to effectively sterilize rice paddies.


Size- and Surface- Dual Engineered Small Polyplexes for Efficiently Targeting Delivery of siRNA

Shuang Liu, Shaohui Deng, Xiaoxia Li, Du Cheng
PMID: 34072265   DOI: 10.3390/molecules26113238

Abstract

Though siRNA-based therapy has achieved great progress, efficient siRNA delivery remains a challenge. Here, we synthesized a copolymer PAsp(-N=C-PEG)-PCys-PAsp(DETA) consisting of a poly(aspartate) block grafted with comb-like PEG side chains via a pH-sensitive imine bond (PAsp(-N=C-PEG) block), a poly(l-cysteine) block with a thiol group (PCys block), and a cationic poly(aspartate) block grafted with diethylenetriamine (PAsp(DETA) block). The cationic polymers efficiently complexed siRNA into polyplexes, showing a sandwich-like structure with a PAsp(-N=C-PEG) out-layer, a crosslinked PCys interlayer, and a complexing core of siRNA and PAsp(DETA). Low pH-triggered breakage of pH-sensitive imine bonds caused PEG shedding. The disulfide bond-crosslinking and pH-triggered PEG shedding synergistically decreased the polyplexes' size from 75 nm to 26 nm. To neutralize excessive positive charges and introduce the targeting ligand, the polyplexes without a PEG layer were coated with an anionic copolymer modified with the targeting ligand lauric acid. The resulting polyplexes exhibited high transfection efficiency and lysosomal escape capacity. This study provides a promising strategy to engineer the size and surface of polyplexes, allowing long blood circulation and targeted delivery of siRNA.


Immobilized GDEst-95, GDEst-lip and GD-95RM lipolytic enzymes for continuous flow hydrolysis and transesterification reactions

Agne Savickaite, Mikas Sadauskas, Renata Gudiukaite
PMID: 33493559   DOI: 10.1016/j.ijbiomac.2021.01.133

Abstract

In this study lipolytic biocatalysts GD-95RM, GDEst-95 and GDEst-lip were immobilized by encapsulation in calcium alginate beads
All three immobilized biocatalysts demonstrated significantly increased thermal stability at 60-70 °C temperatures and the activity of GD-95RM lipase increased by 50% at 70-80 °C following the immobilization. Moreover, encapsulated GDEst-95 esterase retained higher than 50% lipolytic activity after 3 months of incubation with butanol (25%) and ethanol (50%); GDEst-lip enzyme possessed 50% activity after 2 months of treatment with ethanol (25%) and methanol (25%); and GD-95RM lipase displayed higher that 50% activity after two-week incubation with methanol (50%). All three immobilized enzymes displayed long-term storage capability (>50% activity) at least until 3 months at 4 °C. It was also detected that immobilized GD-95RM and GDEst-lip can perform flow hydrolysis of both avocado oil and p-NP dodecanoate in prototype packed-bed column reactor. The analysis of continuous transesterification of avocado or sunflower oil with ethanol or methanol as substrates confirmed that encapsulated GD-95RM and GDEst-lip enzymes is a useful approach to produce fatty acid alkyl esters.


Serum metabolome and gut microbiome alterations in broiler chickens supplemented with lauric acid

Yanping Wu, Haoran Zhang, Ruiqiang Zhang, Guangtian Cao, Qing Li, Bing Zhang, Yongxia Wang, Caimei Yang
PMID: 34280650   DOI: 10.1016/j.psj.2021.101315

Abstract

Antibiotic overuse in poultry husbandry poses a potential threat to meat safety and human health. Lauric acid (LA) is a primary medium-chain fatty acid (MCFA) with a strong antibacterial capacity. The goal of this study was to evaluate the beneficial effects of LA on the growth performance, immune responses, serum metabolism, and cecal microbiota of broiler chickens. One-day-old male Ross 308 broilers were randomly divided into 4 groups: CON, fed a basal diet; ANT, a basal diet supplemented with 75 mg/kg antibiotic; LA
, a basal diet supplemented with 500 mg/kg LA; LA
, a basal diet supplemented with 1000 mg/kg LA. The feeding period was 42 d. The results showed that LA significantly improved broiler growth and immune functions, as evidenced by increased body weight (BW) and average daily gain (ADG), enhanced intestinal mucosal barrier, upregulated immunoglobulins (IgA, IgM, and IgY), and downregulated inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-4, and IL-10) (P < 0.05). HPLC/MS-based metabolome analysis revealed that the serum metabolites in the LA group differed from those of CON and ANT groups. LA markedly decreased the abundance of phosphatidylcholines (PCs), increased lysophosphatidylcholines (LysoPCs), and inhibited the sphingolipid metabolism pathway, indicating its capacity to modulate lipid metabolism. 16S rRNA sequencing indicated that LA significantly altered cecal microbiota composition by reducing Phascolarctobacterium, Christensenellaceae_R-7_group, and Bacteroides, and increasing Faecalibacterium and Ruminococcaceae_UCG-014 (P < 0.05). Furthermore, Spearman correlation analysis revealed that changes in metabolism and microbiota were highly correlated with the growth and immune indices; strong links were also found between lipid metabolism and microbial composition. Taken together, LA promotes broiler growth and immune functions by regulating lipid metabolism and gut microbiota. The above findings highlight the substantial potential of LA as a supplement in poultry diets and provide a new strategy to reduce antibiotic usage and improve food safety.


Effects of Debranching on the Formation of Maize Starch-Lauric Acid-β-Lactoglobulin Complexes

Jingjing Cai, Chen Chao, Bin Niu, Jinglin Yu, Les Copeland, Shuo Wang, Shujun Wang
PMID: 33449697   DOI: 10.1021/acs.jafc.0c07230

Abstract

In this study, the effects of debranching on the structure and properties of the starch-lauric acid (LA)-β-lactoglobulin (βLG) complex were studied. Gel permeation chromatography and high-performance anion-exchange chromatography showed that debranching of amylopectin generated short linear chains, which increased in proportions with debranching time. Analyses from differential scanning calorimetry, laser confocal micro-Raman spectroscopy, and X-ray diffraction showed that debranching promoted the formation of starch-LA and starch-LA-βLG complexes, as characterized by the increased enthalpy changes and crystallinity and decreased full width at half maximum of the band at 480 cm
. Debranching treatment for 6 and 18 h promoted complexation between starch and LA, while extensive debranching was unfavorable for the formation of starch-LA complexes. Similar results were also observed for the starch-LA-βLG complexes. Starch-LA-βLG complexes had more type II and less type I crystallites than starch-LA complexes. From this study, we conclude that debranching of starch favors the formation of starch-LA and starch-LA-βLG complexes, with more type II crystallites formed in starch-LA-βLG complexes.


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